2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is a complex organic compound that features both fluorinated and thiazepane moieties. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This often includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .
Scientific Research Applications
2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The fluorinated groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazepane ring may also contribute to the compound’s overall biological activity by stabilizing its interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate: Shares similar fluorinated and aromatic features but differs in its overall structure and functional groups.
Fluorinated Isoquinolines: These compounds also contain fluorine atoms and are used in various chemical and biological applications.
Uniqueness
2,2,2-Trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1lambda6,4-thiazepane-4-carboxylate is unique due to its combination of a thiazepane ring and multiple fluorinated groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H15F4NO4S |
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Molecular Weight |
369.33 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
InChI |
InChI=1S/C14H15F4NO4S/c15-11-4-2-1-3-10(11)12-5-6-19(7-8-24(12,21)22)13(20)23-9-14(16,17)18/h1-4,12H,5-9H2 |
InChI Key |
DSOTZPRVYGUXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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